molecular formula C9H3Br2NO4 B14400991 6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one CAS No. 88184-81-0

6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14400991
CAS No.: 88184-81-0
M. Wt: 348.93 g/mol
InChI Key: JJYDKRNKBRMFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one typically involves the bromination and nitration of a benzopyran precursor. One common method involves the bromination of 3-nitro-2H-1-benzopyran-2-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 6,8-dibromo-3-amino-2H-1-benzopyran-2-one.

    Oxidation: Formation of oxidized benzopyran derivatives.

Scientific Research Applications

6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-3,4-dihydro-2H-1-benzopyran-4-one
  • 3-Nitro-2H-1-benzopyran-2-one
  • 6-Nitro-2H-1-benzopyran-2-one

Uniqueness

6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one is unique due to the presence of both bromine and nitro groups on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other benzopyran derivatives. The dual bromination at the 6 and 8 positions further enhances its uniqueness, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88184-81-0

Molecular Formula

C9H3Br2NO4

Molecular Weight

348.93 g/mol

IUPAC Name

6,8-dibromo-3-nitrochromen-2-one

InChI

InChI=1S/C9H3Br2NO4/c10-5-1-4-2-7(12(14)15)9(13)16-8(4)6(11)3-5/h1-3H

InChI Key

JJYDKRNKBRMFGG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.